![molecular formula C₁₃H₁₉NO₅ B1141205 Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside CAS No. 738518-26-8](/img/structure/B1141205.png)
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside
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Overview
Description
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a chemical compound that has been extensively applied in the biomedical sector . It is used as an inhibitor of O-linked glycosylation in a variety of cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the N-acetyl derivative was obtained by the treatment of the compound with acetic anhydride in methanol with Et3N .Molecular Structure Analysis
The molecular formula of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is C13H19NO5, and it has a molecular weight of 269.29 .Chemical Reactions Analysis
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is used as an inhibitor of O-linked glycosylation in a variety of cell lines. It has also been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells .Physical And Chemical Properties Analysis
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a white solid that is soluble in methanol . It should be stored at -20°C .Scientific Research Applications
HIV Research
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside has been used in HIV research. It has been found to increase Human Immunodeficiency Virus (HIV) replication and viral outgrowth efficacy in vitro . This compound has been used to study the role of O-glycosylation in HIV infectivity and replication rates .
Inhibitor of Mucin Synthesis
This compound is known to inhibit mucin synthesis . Mucins are a family of high molecular weight, heavily glycosylated proteins. Inhibition of mucin synthesis can be useful in studying various diseases, including cancer .
Cancer Research
In the field of cancer research, this compound has been used to study its effects on cell death in certain types of cancer cells . For instance, it has been found to enhance cell death induced by 5-fluorouracil in Capan-1 and HPAF-II cells .
Glycosyltransferase Inhibition
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a substrate for N-acetyl-β-D-glucosaminyltransferase and has been used as an inhibitor of O-linked glycosylation in a variety of cell lines . This can be useful in studying the role of glycosylation in various biological processes.
Inhibition of 2,3 (O)-sialyltransferase
This compound has been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells . This can be useful in studying the role of sialylation in cellular processes.
Study of Glycoprotein Expression
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside has been used to study the inhibition of glycosyltransferase incorporation of glucosamine into O-glycans. It has been found to suppress mucin biosynthesis and inhibit MUC1 expression in the breast cancer cell line MDF-7 .
Mechanism of Action
Target of Action
The primary target of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is the β1,3-galactosyltransferase enzyme involved in O-glycosylation elongation . This enzyme plays a crucial role in the extension of O-glycan chains, a process vital for various cellular functions.
Mode of Action
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside acts as a competitive inhibitor of O-glycan chain extension . It mimics the structure of GalNAc-α-1-O-serine/theonine, the natural substrate of the β1,3-galactosyltransferase enzyme . By binding to the active site of the enzyme, it prevents the natural substrate from attaching, thereby inhibiting the extension of the O-glycan chain .
Biochemical Pathways
The inhibition of O-glycan chain extension by Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar moieties to proteins, which is crucial for protein stability, localization, and function. The disruption of this pathway can have downstream effects on various cellular processes that depend on glycosylated proteins.
Pharmacokinetics
It is known to be soluble in methanol , which suggests that it may be well-absorbed in the body. It is stored at -20° C, indicating that it may require specific storage conditions to maintain its stability and efficacy .
Result of Action
The inhibition of O-glycan chain extension by Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside can lead to changes in the function of glycosylated proteins . For example, it has been shown to suppress mucin biosynthesis and inhibit MUC1 expression in breast cancer cell line MDF-7 . Mucins are heavily glycosylated proteins that play a role in cell signaling, protection, and lubrication.
Future Directions
properties
IUPAC Name |
(2R,3R,4R,5R,6S)-5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2/t9-,10-,11+,12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTAXQWRKKWROR-LBELIVKGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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